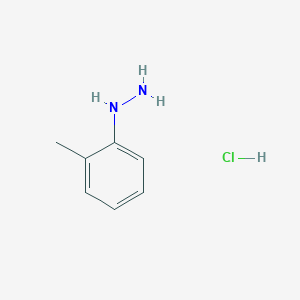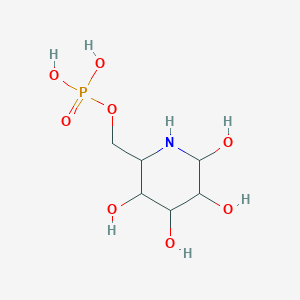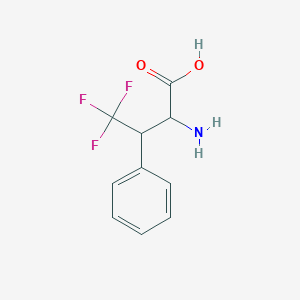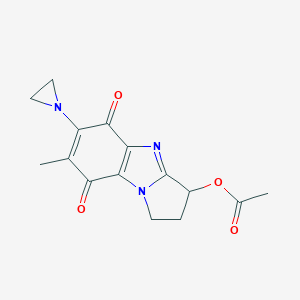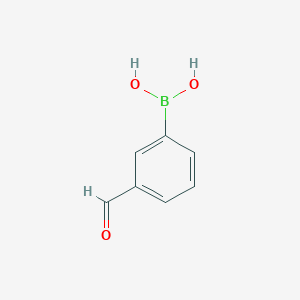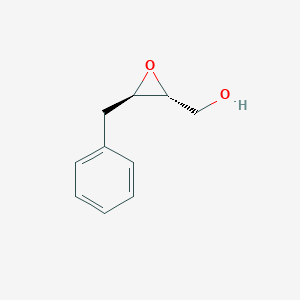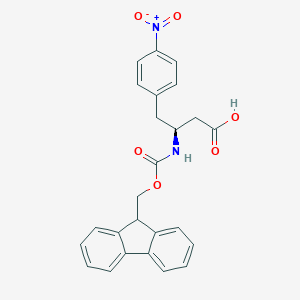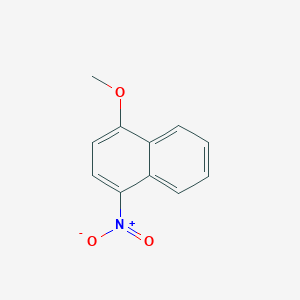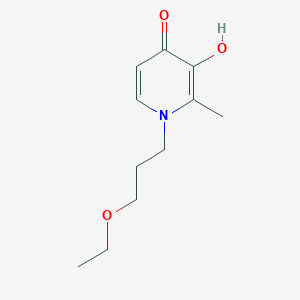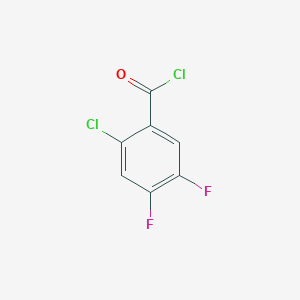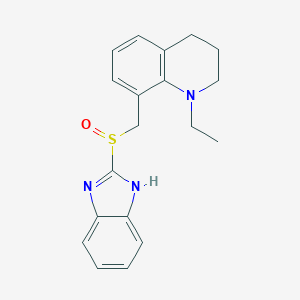
Bisme-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bisme-tetrahydroquinoline (BTHQ) is a versatile organic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its broad spectrum of biological activities, including antitumor, antiviral, and antioxidant properties. BTHQ has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of Bisme-tetrahydroquinoline is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Bisme-tetrahydroquinoline's antiviral activity may be attributed to its ability to inhibit viral replication and entry into host cells. Additionally, Bisme-tetrahydroquinoline's antioxidant activity may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
生化和生理效应
Bisme-tetrahydroquinoline has been shown to have several biochemical and physiological effects. Studies have suggested that the compound may modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Bisme-tetrahydroquinoline has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. Furthermore, Bisme-tetrahydroquinoline has been shown to induce changes in mitochondrial membrane potential and intracellular calcium levels.
实验室实验的优点和局限性
Bisme-tetrahydroquinoline has several advantages for lab experiments. The compound is readily available and can be synthesized by various methods. Bisme-tetrahydroquinoline is also stable under normal laboratory conditions and can be stored for extended periods. However, Bisme-tetrahydroquinoline has several limitations for lab experiments. The compound is highly insoluble in water, which may limit its use in aqueous-based experiments. Additionally, Bisme-tetrahydroquinoline may exhibit cytotoxicity at high concentrations, which may limit its use in cell-based assays.
未来方向
Several future directions exist for the study of Bisme-tetrahydroquinoline. One potential direction is the development of Bisme-tetrahydroquinoline-based drug delivery systems for targeted cancer therapy. Another potential direction is the investigation of Bisme-tetrahydroquinoline's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Bisme-tetrahydroquinoline and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, Bisme-tetrahydroquinoline is a versatile organic compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While Bisme-tetrahydroquinoline has several advantages for lab experiments, the compound also has limitations that must be taken into consideration. Several future directions exist for the study of Bisme-tetrahydroquinoline, which may have potential therapeutic applications in the treatment of various diseases.
合成方法
Bisme-tetrahydroquinoline can be synthesized by several methods, including the Hantzsch reaction, Mannich reaction, and Povarov reaction. The Hantzsch reaction involves the condensation of two molecules of β-ketoesters with two molecules of aldehydes or ketones in the presence of ammonium acetate and a catalytic amount of acetic acid. The Mannich reaction involves the condensation of a β-ketoester, formaldehyde, and a primary or secondary amine. The Povarov reaction involves the reaction of an aryl or vinyl amine with an aldehyde or ketone in the presence of an acid and a dienophile.
科学研究应用
Bisme-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and ovarian cancer cells. Bisme-tetrahydroquinoline has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus type 1. Furthermore, Bisme-tetrahydroquinoline has been shown to exhibit antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
属性
CAS 编号 |
112644-23-2 |
|---|---|
产品名称 |
Bisme-tetrahydroquinoline |
分子式 |
C19H21N3OS |
分子量 |
339.5 g/mol |
IUPAC 名称 |
8-(1H-benzimidazol-2-ylsulfinylmethyl)-1-ethyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H21N3OS/c1-2-22-12-6-9-14-7-5-8-15(18(14)22)13-24(23)19-20-16-10-3-4-11-17(16)21-19/h3-5,7-8,10-11H,2,6,9,12-13H2,1H3,(H,20,21) |
InChI 键 |
LZEHRLLBLAESEZ-UHFFFAOYSA-N |
SMILES |
CCN1CCCC2=C1C(=CC=C2)CS(=O)C3=NC4=CC=CC=C4N3 |
规范 SMILES |
CCN1CCCC2=C1C(=CC=C2)CS(=O)C3=NC4=CC=CC=C4N3 |
同义词 |
8-((2-benzimidazolyl)sulfinylmethyl)-1-ethyl-1,2,3,4-tetrahydroquinoline BISME-tetrahydroquinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



